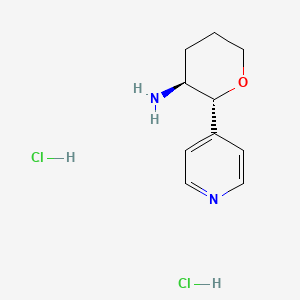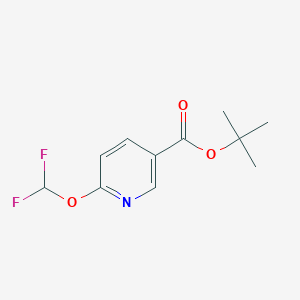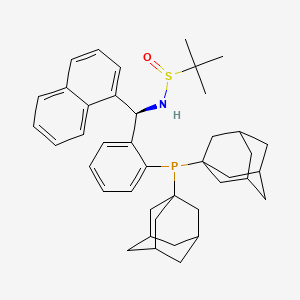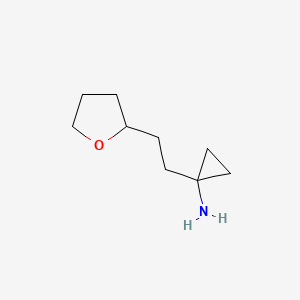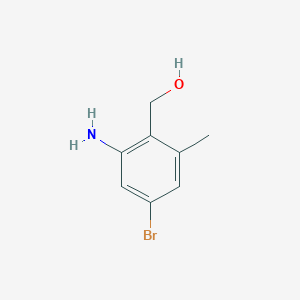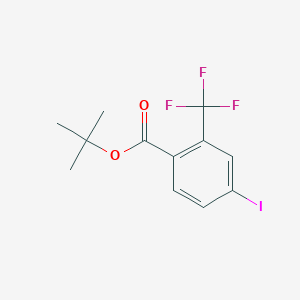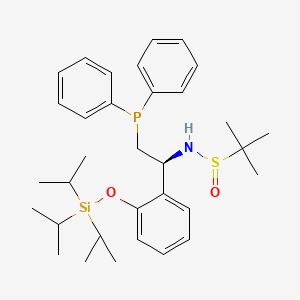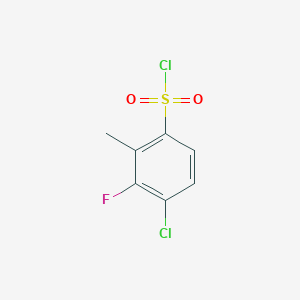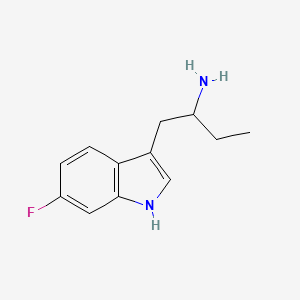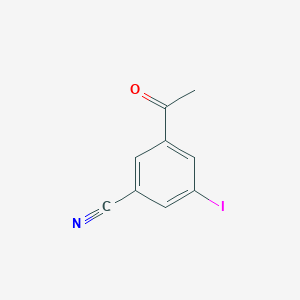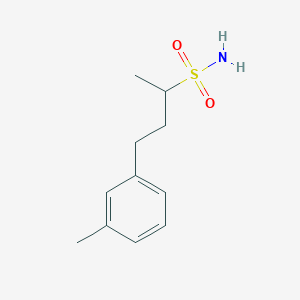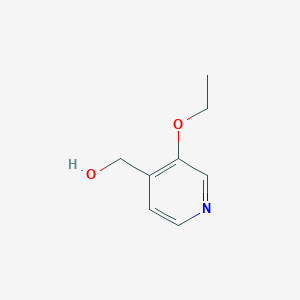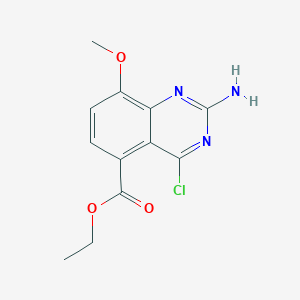
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate is a synthetic organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a chloro substituent, and a methoxy group attached to a quinazoline core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under reflux conditions to yield 2-aminobenzamide. This intermediate is then cyclized with phosphoryl chloride to form the quinazoline ring.
Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic substitution reactions. For instance, the chloro group can be introduced by reacting the quinazoline intermediate with thionyl chloride, while the methoxy group can be introduced using methanol and a suitable catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted quinazoline derivatives.
科学研究应用
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate can be compared with other quinazoline derivatives such as:
2-Amino-4-chloroquinazoline: Lacks the methoxy and ethyl ester groups, resulting in different biological activities.
4-Anilinoquinazoline: Known for its potent anticancer properties but differs in its substitution pattern.
2-Chloromethyl-4(3H)-quinazolinone: Used as an intermediate in the synthesis of various biologically active compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C12H12ClN3O3 |
|---|---|
分子量 |
281.69 g/mol |
IUPAC 名称 |
ethyl 2-amino-4-chloro-8-methoxyquinazoline-5-carboxylate |
InChI |
InChI=1S/C12H12ClN3O3/c1-3-19-11(17)6-4-5-7(18-2)9-8(6)10(13)16-12(14)15-9/h4-5H,3H2,1-2H3,(H2,14,15,16) |
InChI 键 |
MDTNANDJAZQSQB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C2C(=C(C=C1)OC)N=C(N=C2Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


